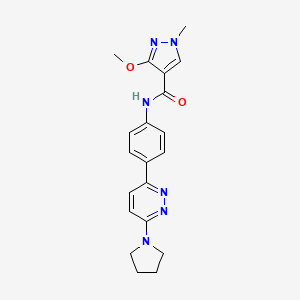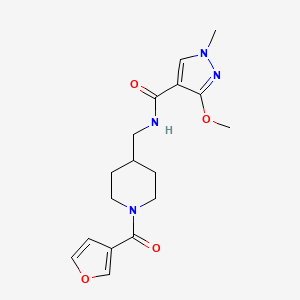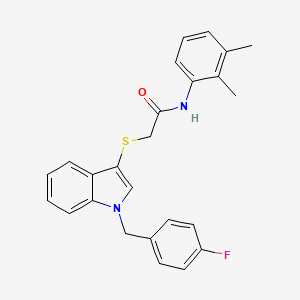
3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound featuring a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide typically involves several key steps:
Formation of the Pyrazole Ring: : This is usually achieved through a reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridazinyl Group: : This can be done via a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a halogenated pyridazine compound.
Attachment of the Phenyl Group: : A coupling reaction such as a Suzuki or Stille reaction can be used to introduce the phenyl group to the pyrazole ring.
Formation of the Carboxamide Moiety: : This step typically involves the reaction of the pyrazole derivative with a suitable isocyanate or via an amide coupling reaction.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for cost-efficiency, yield, and safety. This often includes high-throughput synthesis techniques and the use of automated reactors to ensure consistent quality and minimize manual intervention.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxy group could undergo oxidation to form corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: : The pyridazinyl group can be reduced to a piperazinyl group, altering the compound's pharmacological properties.
Substitution: : The phenyl group attached to the pyrazole ring may undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenated derivatives and strong nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed will depend on the type of reaction. For example, oxidation might yield aldehyde or acid derivatives, while reduction could result in piperazinyl analogs.
Applications De Recherche Scientifique
3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide has several scientific applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential to modulate biological pathways, making it a candidate for enzyme inhibition studies.
Medicine: : Explored as a therapeutic agent due to its interactions with specific molecular targets in disease pathways.
Industry: : Investigated for potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves binding to specific proteins or enzymes, altering their activity. This could involve:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : Signaling pathways that control cell proliferation, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: : Compounds like 1H-pyrazole-3-carboxamide, which share a similar core structure but differ in side chains and functional groups.
Pyridazinyl Compounds: : Such as 3-pyridazinamine, differing mainly in the attached functional groups.
Highlighting Uniqueness
What sets 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups that allow for unique binding interactions and a distinct pharmacological profile.
There you go—an in-depth look into the world of this intricate compound!
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-25-13-16(20(24-25)28-2)19(27)21-15-7-5-14(6-8-15)17-9-10-18(23-22-17)26-11-3-4-12-26/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIOZMMYCJYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)



![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)
![methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2935524.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935526.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2935531.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)
